6-Chloro-4-(2-chlorophenyl)-2-methylquinazoline
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Overview
Description
This compound is characterized by the presence of chlorine atoms at the 6th and 2nd positions of the quinazoline ring, along with a methyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-(2-chlorophenyl)-2-methylquinazoline typically involves the reaction of 2-amino-2′,5-dichlorobenzophenone with acetylacetone. This reaction can be carried out under solvent or solvent-free conditions, with the choice of conditions affecting the yield and purity of the final product . The reaction is usually catalyzed by an acid or base, and the temperature and reaction time are optimized to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the high purity of the compound. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize yield and minimize production costs.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-(2-chlorophenyl)-2-methylquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include quinazoline-2-carboxylic acid derivatives, dihydroquinazoline derivatives, and various substituted quinazoline compounds
Scientific Research Applications
6-Chloro-4-(2-chlorophenyl)-2-methylquinazoline has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-Chloro-4-(2-chlorophenyl)-2-methylquinazoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer cells . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Chloro-4-(2-chlorophenyl)-2-methylquinazoline include:
- 6-Chloro-4-(2-chlorophenyl)-quinazoline-2-carbaldehyde
- 6-Chloro-4-(2-chlorophenyl)-2-quinazolinecarboxylic acid
Uniqueness
What sets this compound apart from these similar compounds is the presence of the methyl group at the 2nd position of the quinazoline ring. This structural difference can influence the compound’s chemical reactivity, biological activity, and potential applications. The methyl group may enhance the compound’s stability and solubility, making it more suitable for certain applications in drug development and materials science.
Properties
IUPAC Name |
6-chloro-4-(2-chlorophenyl)-2-methylquinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2/c1-9-18-14-7-6-10(16)8-12(14)15(19-9)11-4-2-3-5-13(11)17/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQHMKVKOVWGCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90765176 |
Source
|
Record name | 6-Chloro-4-(2-chlorophenyl)-2-methylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90765176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113563-37-4 |
Source
|
Record name | 6-Chloro-4-(2-chlorophenyl)-2-methylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90765176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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